molecular formula C16H11NO2 B6414647 4-(Naphthalen-2-YL)nicotinic acid CAS No. 1261912-68-8

4-(Naphthalen-2-YL)nicotinic acid

Cat. No.: B6414647
CAS No.: 1261912-68-8
M. Wt: 249.26 g/mol
InChI Key: IYBKHYOCHBDCAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-YL)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under inert conditions.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, green chemistry approaches are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-(Naphthalen-2-YL)nicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

4-(Naphthalen-2-YL)nicotinic acid can be compared with other similar compounds, such as:

    Nicotinic Acid: While both compounds share the nicotinic acid moiety, this compound has an additional naphthalene ring, which imparts unique properties.

    Naphthalene Derivatives: Compared to other naphthalene derivatives, this compound has a nicotinic acid group, which enhances its biological activity and chemical reactivity.

Similar compounds include:

  • 2-Naphthylacetic Acid
  • 4-Methylnicotinic Acid
  • 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid

Properties

IUPAC Name

4-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-10-17-8-7-14(15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKHYOCHBDCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692597
Record name 4-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-68-8
Record name 4-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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